Cas no 2248278-99-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate Chemical and Physical Properties
Names and Identifiers
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- EN300-6522835
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate
- 2248278-99-9
-
- Inchi: 1S/C18H15FN2O6S/c1-10(2)20-28(25,26)11-7-8-15(19)14(9-11)18(24)27-21-16(22)12-5-3-4-6-13(12)17(21)23/h3-10,20H,1-2H3
- InChI Key: ABKDODDNULFFHN-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=1)F)(NC(C)C)(=O)=O
Computed Properties
- Exact Mass: 406.06348554g/mol
- Monoisotopic Mass: 406.06348554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 726
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 118Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6522835-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate |
2248278-99-9 | 0.05g |
$395.0 | 2023-05-31 | ||
| Enamine | EN300-6522835-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate |
2248278-99-9 | 0.1g |
$414.0 | 2023-05-31 | ||
| Enamine | EN300-6522835-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate |
2248278-99-9 | 0.25g |
$432.0 | 2023-05-31 | ||
| Enamine | EN300-6522835-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate |
2248278-99-9 | 0.5g |
$451.0 | 2023-05-31 | ||
| Enamine | EN300-6522835-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate |
2248278-99-9 | 1g |
$470.0 | 2023-05-31 | ||
| Enamine | EN300-6522835-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate |
2248278-99-9 | 2.5g |
$923.0 | 2023-05-31 | ||
| Enamine | EN300-6522835-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate |
2248278-99-9 | 5g |
$1364.0 | 2023-05-31 | ||
| Enamine | EN300-6522835-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate |
2248278-99-9 | 10g |
$2024.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate
Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate (CAS No. 2248278-99-9)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate (CAS No. 2248278-99-9) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a 1,3-dioxo-isoindole core coupled with a fluorinated benzoate moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a protease inhibitor or enzyme modulator, aligning with current trends in targeted therapy development.
In recent years, the demand for fluorinated aromatic compounds like 2248278-99-9 has surged due to their enhanced metabolic stability and bioavailability. This aligns with the pharmaceutical industry's focus on improved drug delivery systems and precision medicine. The sulfamoyl group in its structure is particularly noteworthy, as similar functionalities are found in FDA-approved drugs for diabetes and hypertension, making it a candidate for structure-activity relationship (SAR) studies.
The synthetic pathway for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate typically involves multi-step organic reactions, including amide coupling and esterification. Analytical techniques such as HPLC-MS and NMR spectroscopy are crucial for characterizing its purity, especially given the growing emphasis on quality-by-design (QbD) principles in chemical manufacturing. These methods ensure compliance with stringent regulatory standards for pharmaceutical intermediates.
From an environmental perspective, the isoindole-1,3-dione scaffold in this compound has been studied for its biodegradability profile, addressing concerns about green chemistry and sustainable synthesis. This aspect resonates with the increasing global focus on eco-friendly chemical processes, a topic frequently searched in academic and industrial databases. Computational chemistry studies suggest potential applications in organic electronics, owing to its conjugated system's electron-accepting properties.
Stability studies indicate that CAS 2248278-99-9 requires storage under inert conditions, reflecting the broader industry challenge of maintaining compound integrity in R&D settings. Its crystallinity and solubility parameters are actively investigated to optimize formulation strategies, particularly for oral bioavailability enhancement – a key search term among formulation scientists. Recent patent literature reveals derivatives of this compound being explored for kinase inhibition, tying into the booming interest in cancer therapeutics.
The propan-2-ylsulfamoyl substituent introduces steric and electronic effects that influence the molecule's binding affinity, making it valuable for medicinal chemistry optimization. This characteristic has sparked discussions in scientific forums about molecular docking simulations and fragment-based drug design. Analytical challenges in quantifying trace impurities of this compound are frequently addressed in ICH guideline-related searches, highlighting its regulatory relevance.
Emerging applications in bioconjugation chemistry have been proposed for 2248278-99-9, leveraging its reactive ester group for protein labeling – a hot topic in diagnostic probe development. The fluorine atom's presence enables PET radiolabeling potential, connecting to trending research in molecular imaging. These diverse applications demonstrate how this single compound intersects with multiple cutting-edge scientific domains, from drug discovery to materials engineering.
Quality control protocols for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-[(propan-2-yl)sulfamoyl]benzoate emphasize chromatographic purity assessments, reflecting industry-wide quality standards. Its thermal behavior, analyzed through DSC and TGA, provides crucial data for process scale-up considerations – a frequent concern in CMO (Contract Manufacturing Organization) workflows. The compound's intellectual property landscape is another area of active investigation, with researchers scrutinizing its patentability across different jurisdictions.
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